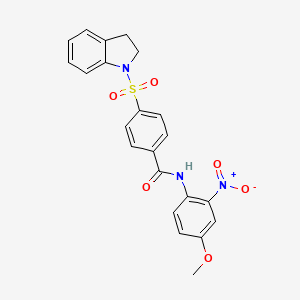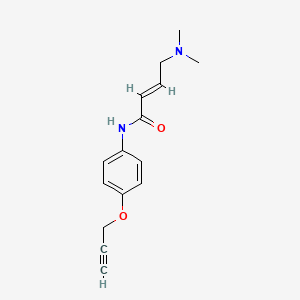
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide, also known as DY131, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DY131 is a small molecule that belongs to the class of enamide compounds and has been found to exhibit potent anticancer properties.
作用機序
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway. Akt and mTOR are two important proteins that play a crucial role in cancer cell proliferation and survival. Inhibition of this pathway leads to the suppression of cancer cell growth and induces apoptosis. Additionally, this compound has been found to inhibit the expression of various oncogenes and promote the expression of tumor suppressor genes, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer effects in various cancer cell lines. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. Additionally, this compound has been found to be relatively non-toxic to normal cells, indicating its potential as a safe and effective anticancer agent.
実験室実験の利点と制限
One of the main advantages of using (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide in lab experiments is its potent anticancer effects against various cancer cell lines. Additionally, this compound has been found to be relatively non-toxic to normal cells, indicating its potential as a safe and effective anticancer agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide. One of the potential areas of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy. Another potential area of research is the investigation of the synergistic effects of this compound in combination with other anticancer agents. Finally, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders, should also be explored.
Conclusion:
In conclusion, this compound is a small molecule that exhibits potent anticancer properties by inhibiting the Akt/mTOR signaling pathway and inducing apoptosis in cancer cells. It has been found to be relatively non-toxic to normal cells, indicating its potential as a safe and effective anticancer agent. Future research on this compound should focus on developing novel formulations, determining optimal dosing and administration, investigating synergistic effects with other anticancer agents, and exploring its potential therapeutic applications in other diseases.
合成法
The synthesis of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide involves the reaction of 4-prop-2-ynoxyaniline with N,N-dimethylacrylamide under basic conditions. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method of this compound has been reported in a few scientific papers, and it has been found to be a relatively simple and efficient process.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anticancer properties against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell proliferation and survival. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-12-19-14-9-7-13(8-10-14)16-15(18)6-5-11-17(2)3/h1,5-10H,11-12H2,2-3H3,(H,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDAROUISLSFJF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
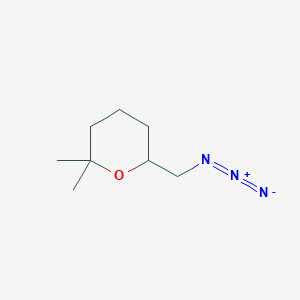
![N'-(benzo[d][1,3]dioxole-5-carbonyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2786221.png)
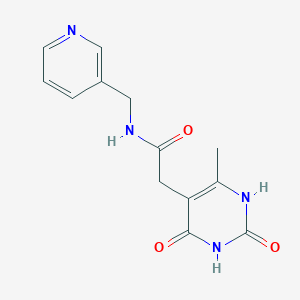
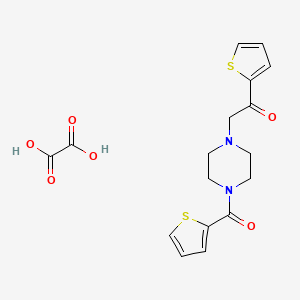
![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)
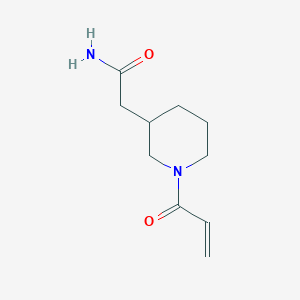
![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)
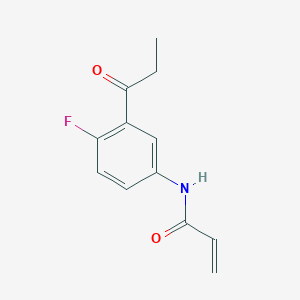
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2786234.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)
